

Application Note: Simultaneous Quantification of Iron and Zinc in Tissues by Mass Spectrometry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron (Fe) and zinc (Zn) are essential trace elements crucial for a multitude of physiological processes, including oxygen transport, DNA synthesis, and enzymatic functions.[1][2] Their concentrations in tissues are tightly regulated, and imbalances are associated with various pathological conditions. Mass spectrometry, particularly Inductively Coupled Plasma Mass Spectrometry (ICP-MS), offers a highly sensitive and specific method for the simultaneous quantification of these elements in biological samples.[3] This application note provides detailed protocols for the preparation and analysis of tissue samples for the simultaneous quantification of iron and zinc using ICP-MS.

Core Principles

ICP-MS utilizes a high-temperature plasma to ionize atoms from the sample. These ions are then separated based on their mass-to-charge ratio by a mass spectrometer, allowing for the precise quantification of individual elements.[3] For tissue analysis, samples must first be homogenized and digested to create a clear aqueous solution suitable for introduction into the ICP-MS instrument.



Alternatively, Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) allows for the direct analysis of solid tissue sections, providing spatial distribution information of the elements within the tissue architecture.[4]

Data Presentation

The following table summarizes typical concentrations of iron and zinc in various mammalian tissues, as determined by mass spectrometry techniques. These values can serve as a reference range but may vary depending on the species, age, and physiological state of the organism.

Tissue	Iron (Fe) Concentration (μg/g wet weight)	Zinc (Zn) Concentration (µg/g wet weight)	Reference
Liver	100 - 400	30 - 70	[5]
Kidney (Cortex & Medulla)	93.83	28.60	[6][7]
Kidney (Pelvis)	62.48	20.20	[6][7]
Heart	~150	~20	[4]
Spleen	Highly variable, major storage organ	Variable	[1][3]
Muscle	Variable, dependent on myoglobin content	Variable	[1][8][9]

Experimental Protocols

Protocol 1: Sample Preparation by Microwave-Assisted Acid Digestion for ICP-MS Analysis

This protocol describes the digestion of tissue samples to prepare a clear solution for ICP-MS analysis.

Materials:



- Tissue sample (100-500 mg wet weight)
- Microwave digestion system
- Digestion vessels (Teflon-lined)
- Concentrated nitric acid (HNO₃), trace metal grade
- Hydrogen peroxide (H2O2), 30%, trace metal grade
- Ultrapure water (18.2 MΩ·cm)
- Volumetric flasks

Procedure:

- Accurately weigh approximately 100-500 mg of the tissue sample into a clean microwave digestion vessel.
- Add 5 mL of concentrated nitric acid to the vessel.
- Carefully add 1 mL of 30% hydrogen peroxide. Caution: This reaction can be vigorous. Add H₂O₂ slowly.
- Seal the digestion vessels according to the manufacturer's instructions for the microwave digestion system.
- Place the vessels in the microwave unit and run a pre-programmed method for tissue digestion. A typical program involves a ramp to 180-200°C over 15-20 minutes, followed by a hold at that temperature for 20-30 minutes.
- After the program is complete, allow the vessels to cool to room temperature.
- Carefully open the vessels in a fume hood.
- Quantitatively transfer the digested sample to a 50 mL volumetric flask.



- Rinse the digestion vessel with small volumes of ultrapure water and add the rinsings to the volumetric flask.
- Bring the solution to the final volume with ultrapure water.
- The sample is now ready for analysis by ICP-MS. A further dilution may be necessary depending on the expected concentrations of iron and zinc.

Protocol 2: Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This protocol outlines the general procedure for analyzing the digested tissue samples.

Instrumentation and Parameters:

- Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
- Autosampler
- Internal Standard (e.g., Yttrium, Rhodium)
- Calibration standards for iron and zinc

Procedure:

- Instrument Tuning and Calibration:
 - Perform daily performance checks and tuning of the ICP-MS to ensure optimal sensitivity and resolution.
 - Prepare a series of calibration standards containing known concentrations of iron and zinc, covering the expected concentration range of the samples. The standards should be matrix-matched with the acid concentration of the digested samples.
 - Prepare a blank solution (acid matrix without analytes).
- Sample Analysis:



- Introduce an internal standard online to all samples, blanks, and standards to correct for instrumental drift and matrix effects.
- Analyze the blank solution to establish the baseline.
- Analyze the calibration standards to generate a calibration curve.
- Analyze the digested tissue samples.
- Data Processing:
 - The instrument software will use the calibration curve to calculate the concentrations of iron and zinc in the analyzed solutions.
 - Calculate the final concentration in the original tissue sample by accounting for the initial sample weight and the final dilution volume.

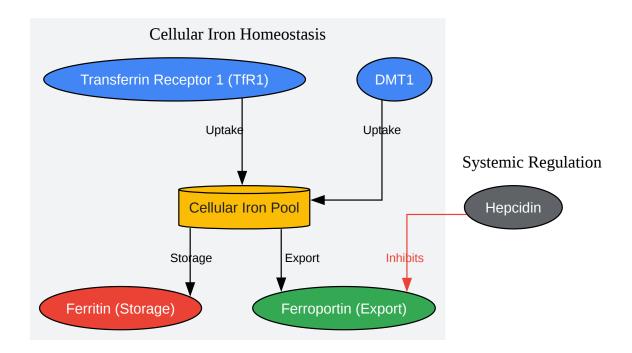
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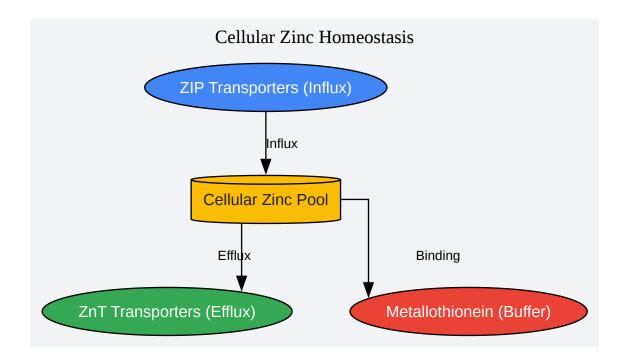
Caption: Experimental workflow for ICP-MS analysis.





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Caption: Simplified overview of iron homeostasis.





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Caption: Simplified overview of zinc homeostasis.

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